N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
N-(3-(1H-Imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position, a thiophene-2-carboxamide moiety, and a 3-(1H-imidazol-1-yl)propyl chain. The hydrochloride salt form enhances its aqueous solubility, which is critical for pharmacokinetic optimization in drug development .
The structural complexity of this compound positions it within a broader class of bioactive molecules targeting enzymes or receptors associated with inflammation, cancer, or microbial infections. The fluorine atom likely improves metabolic stability and binding affinity, while the imidazole group contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS2.ClH/c19-13-4-5-14-16(11-13)26-18(21-14)23(17(24)15-3-1-10-25-15)8-2-7-22-9-6-20-12-22;/h1,3-6,9-12H,2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOWPXVFVIJUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme active sites.
- Fluorobenzo[d]thiazole Moiety : Enhances lipophilicity and metabolic stability, which can improve bioavailability.
- Thiophene and Carboxamide Groups : These groups may interact with specific biological targets, influencing the compound's pharmacological profile.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 394.91 g/mol.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It could interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.
- Antiparasitic Activity : Preliminary studies suggest potential efficacy against parasitic infections, including those caused by Plasmodium species.
Biological Activity Studies
Recent research has highlighted various aspects of the biological activity of this compound:
Antimalarial Activity
A systematic study on thiazole derivatives indicated that modifications similar to those present in this compound could lead to significant antimalarial activity against Plasmodium falciparum. The structure-activity relationship (SAR) revealed that non-bulky electron-withdrawing groups enhance potency while maintaining low cytotoxicity in human cell lines .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of the compound on various cell lines. The results showed that while the compound exhibits some cytotoxicity, it remains selective towards target cells associated with disease processes rather than normal cells .
Case Studies
- Study on Leishmanicidal Activity : A related thiazole derivative exhibited promising leishmanicidal effects, reducing intracellular amastigote survival while showing minimal toxicity to mammalian cells. This suggests a potential parallel in the activity of this compound against leishmaniasis .
- Mechanistic Insights : Research into similar compounds has demonstrated alterations in mitochondrial membrane potential and increased nitric oxide production upon treatment, indicating a mechanism involving oxidative stress induction in parasites .
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations:
Fluorine vs. Nitro/Chloro Substituents: The target compound’s 6-fluoro group on the benzothiazole core may offer superior electronic and steric properties compared to the nitro () or chloro () analogs. Fluorine’s electronegativity enhances binding precision, whereas nitro groups may reduce solubility due to their bulk .
Imidazole vs.
Salt Forms: The hydrochloride salt in the target compound and ’s analog improves water solubility compared to free-base forms (e.g., Compound 9 in ) .
Research Findings and Implications
Pharmacological Potential
- Target Compound: The benzothiazole-thiophene scaffold is associated with kinase inhibition and antimicrobial activity in related compounds. The fluorine and imidazole groups may enhance target selectivity and solubility, making it a candidate for antitumor or anti-inflammatory applications .
- Compound 9 (): Demonstrated COX1/2 inhibition, suggesting the target compound’s thiophene-carboxamide group could similarly modulate cyclooxygenase pathways .
- Thiadiazole Derivatives (): Exhibit broad-spectrum antimicrobial and antitumor activities, underscoring the therapeutic relevance of heterocyclic carboxamides .
Structure-Activity Relationships (SAR)
- Fluorine Substitution: Fluorinated benzothiazoles (target compound) often show improved metabolic stability over nitro- or chloro-substituted analogs () due to reduced oxidative degradation .
- Hydrochloride Salts: Enhanced solubility of the target compound and ’s analog may translate to better bioavailability in vivo compared to neutral analogs .
Preparation Methods
Core Structural Disassembly
The target molecule dissects into three primary units:
- 6-Fluorobenzo[d]thiazol-2-amine : A fluorinated benzothiazole scaffold.
- 3-(1H-Imidazol-1-yl)propan-1-amine : An imidazole-containing alkylamine.
- Thiophene-2-carbonyl chloride : The acylating agent for amide bond formation.
The hydrochloride salt forms via protonation of the imidazole nitrogen or tertiary amine.
Synthesis of 6-Fluorobenzo[d]thiazol-2-amine
Cyclocondensation of 2-Amino-4-fluorothiophenol
A modified Knoevenagel condensation applies:
- Reactants : 2-Amino-4-fluorothiophenol (1.0 equiv) and cyanogen bromide (1.2 equiv).
- Conditions : Ethanol solvent, triethylamine (TEA, 0.1 equiv), 18–24 hours at 25°C.
- Workup : Filtration and recrystallization from ethanol yields 6-fluorobenzo[d]thiazol-2-amine as pale-yellow crystals (Yield: 66–72%).
Mechanistic Insight :
- Thiophenol’s -SH group attacks cyanogen bromide, forming a thiocyanate intermediate.
- Intramolecular cyclization eliminates HBr, generating the benzothiazole core.
Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine
Alkylation of Imidazole
- Reactants : Imidazole (1.0 equiv) and 1-bromo-3-chloropropane (1.5 equiv).
- Conditions : DMF solvent, K₂CO₃ (2.0 equiv), 80°C for 12 hours.
- Intermediate : 3-(1H-Imidazol-1-yl)propyl chloride (Yield: 85%).
Gabriel Synthesis for Primary Amine
- Phthalimide Protection : React intermediate with potassium phthalimide (1.2 equiv) in DMF at 120°C for 6 hours.
- Deprotection : Hydrazine hydrate (3.0 equiv) in ethanol reflux for 4 hours liberates 3-(1H-imidazol-1-yl)propan-1-amine (Yield: 78%).
Thiophene-2-carbonyl Chloride Preparation
Chlorination of Thiophene-2-carboxylic Acid
- Reactants : Thiophene-2-carboxylic acid (1.0 equiv) and thionyl chloride (3.0 equiv).
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.
- Workup : Evaporate excess SOCl₂ under vacuum to obtain thiophene-2-carbonyl chloride (Yield: 95%).
Bis-Amide Coupling Strategy
Sequential Nucleophilic Acylation
First Acylation :
- Reactants : Thiophene-2-carbonyl chloride (1.0 equiv) and 6-fluorobenzo[d]thiazol-2-amine (1.1 equiv).
- Conditions : DCM, N-methylmorpholine (NMM, 2.0 equiv), 0°C → 25°C, 6 hours.
- Intermediate : N-(6-Fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (Yield: 82%).
Second Alkylation :
Hydrochloride Salt Formation
Acid-Base Titration
- Reactants : Free base (1.0 equiv) and HCl (1.05 equiv) in diethyl ether.
- Conditions : Stir at 25°C for 2 hours, evaporate solvent.
- Product : White crystalline solid (Yield: 92%, Purity: >98% by HPLC).
Optimization and Challenges
Critical Parameters
Byproduct Mitigation
- Phthalimide Residues : Column chromatography (SiO₂, ethyl acetate/hexane) removes deprotection byproducts.
- Unreacted Acyl Chloride : Quench with ice-cold NaHCO₃ before extraction.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step reactions with precise control of parameters. Key steps include:
- Coupling Reactions : Use acyl chlorides or activated esters for amide bond formation, with triethylamine as a base to neutralize HCl byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for imidazole-propyl linker attachment .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- Characterization : Validate purity via HPLC (>95%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Assign peaks for imidazole (δ 7.5–8.0 ppm), fluorobenzo[d]thiazole (δ 7.2–7.8 ppm), and thiophene (δ 6.5–7.1 ppm) protons .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and aromatic C-F bonds (~1200 cm) .
- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak (e.g., m/z 485.0 for [M+H]) and isotopic patterns for chlorine/fluorine .
- Elemental Analysis : Verify C, H, N, S, and Cl content (±0.4% theoretical) .
Advanced: What strategies can elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification :
- Perform kinase/GPCR screening panels due to imidazole’s affinity for metal-containing enzymes .
- Use surface plasmon resonance (SPR) to measure binding kinetics to suspected targets (e.g., tyrosine kinases) .
- Cellular Assays :
- Conduct dose-response studies (IC) in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays .
- Evaluate apoptosis via flow cytometry (Annexin V/PI staining) .
- Molecular Modeling : Dock the compound into active sites (e.g., using AutoDock Vina) to predict interactions with fluorobenzo[d]thiazole and thiophene moieties .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Substituent Variation :
- Replace the 6-fluoro group on benzo[d]thiazole with Cl, Br, or methyl to assess electronic/steric effects on bioactivity .
- Modify the thiophene-2-carboxamide with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Linker Optimization :
- Test propyl vs. ethyl spacers between imidazole and thiazole to optimize conformational flexibility .
- Biological Testing :
- Compare IC values of derivatives in parallel assays to identify critical pharmacophores .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Standardize Assay Conditions :
- Validate Target Engagement :
- Confirm target inhibition via Western blot (e.g., phosphorylated ERK for kinase targets) .
- Replicate findings in orthogonal assays (e.g., CETSA for thermal shift stability) .
- Data Reproducibility :
Advanced: What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions .
- Monitor degradation via HPLC at 254 nm, identifying major impurities (e.g., hydrolyzed amide bonds) .
- Plasma Stability :
- Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS/MS .
- pH-Dependent Solubility :
- Measure solubility in buffers (pH 1.2–7.4) using shake-flask method to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
